(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is a natural product found in Ascochyta caulina with data available.
Brand Name: Vulcanchem
CAS No.: 16257-88-8
VCID: VC21216138
InChI: InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4+/m1/s1
SMILES: C1C(CNC1C(=O)O)N
Molecular Formula: C5H10N2O2
Molecular Weight: 130.15 g/mol

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid

CAS No.: 16257-88-8

Cat. No.: VC21216138

Molecular Formula: C5H10N2O2

Molecular Weight: 130.15 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid - 16257-88-8

Specification

CAS No. 16257-88-8
Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
IUPAC Name (2S,4R)-4-aminopyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4+/m1/s1
Standard InChI Key SHINASQYHDCLEU-DMTCNVIQSA-N
Isomeric SMILES C1[C@H](CN[C@@H]1C(=O)O)N
SMILES C1C(CNC1C(=O)O)N
Canonical SMILES C1C(CNC1C(=O)O)N

Introduction

Chemical Structure and Properties

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is an organonitrogenous compound featuring a pyrrolidine ring with an amino group at the C-4 position and a carboxylic acid group at the C-2 position. The stereochemical designation (2S,4R) indicates the specific three-dimensional arrangement of these functional groups, which is critical to its biological and chemical behavior.

Basic Chemical Properties

The compound exhibits several distinctive physicochemical properties that make it valuable for various applications:

PropertyValue
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Physical AppearanceWhite solid
Boiling Point289°C
Density1.244

The compound possesses both an amino group and a carboxylic acid group, enabling it to participate in typical amino acid reactions, particularly peptide bond formation. This bifunctional nature makes it an excellent building block for more complex molecular structures .

Stereochemistry and Configuration

The stereochemical designation (2S,4R) is crucial to understanding this compound's properties and applications. This specific configuration differs from other isomers such as the (2R,4R) variant, which demonstrates different chemical behavior and biological activity. The trans configuration indicates that the amino group at position 4 and the carboxylic acid at position 2 are on opposite sides of the pyrrolidine ring, creating a specific spatial arrangement that affects how the molecule interacts with biological systems and other chemical compounds .

Forms and Derivatives

Salt Forms

The compound exists in various salt forms, most commonly as hydrochloride salts, which enhance its stability and solubility in aqueous solutions.

Dihydrochloride Salt

PropertyDescription
Chemical FormulaC5H10N2O2·2HCl
CAS Number16257-89-9
AppearanceWhite to off-white crystalline solid
SolubilityWater-soluble
Shelf Life2 years
Storage ConditionsCool and dry area

The dihydrochloride form is particularly valuable in pharmaceutical applications due to its enhanced stability and solubility profile .

Protected Derivatives

For use in peptide synthesis and other applications requiring selective reactivity, protected forms of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid are frequently employed.

N1-BOC 4-FMOC Protected Derivative

PropertyValue
Chemical Name(2S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
CAS Number176486-63-8
Molecular FormulaC25H28N2O6
Molecular Weight452.5 g/mol

This protected derivative features both BOC (tert-butyloxycarbonyl) and FMOC (9-fluorenylmethoxycarbonyl) protecting groups, which allow for orthogonal protection strategies in complex peptide synthesis. The BOC group protects the pyrrolidine nitrogen (N1), while the FMOC group protects the amino group at the C-4 position .

Synthetic Applications

Peptide Synthesis

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid serves as a key building block in peptide chemistry, particularly in the development of peptidomimetics and bioactive peptides. Its incorporation into peptide chains can:

  • Induce specific conformational constraints

  • Enhance proteolytic stability

  • Modify the pharmacokinetic properties of the resulting peptides

  • Create peptides with novel biological activities

The compound is extensively utilized in solid-phase peptide synthesis (SPPS), enabling the efficient and controlled assembly of complex peptide sequences. Its compatibility with standard SPPS methodologies makes it valuable for producing custom peptides and peptide libraries used in biological studies, drug screening, and biochemical research .

Pharmaceutical Intermediate

The compound plays a pivotal role in pharmaceutical research and development:

  • It serves as a precursor in the synthesis of enzyme inhibitors

  • It is used in the development of peptide-based drug candidates

  • It contributes to the creation of compounds with diverse pharmacological activities

  • It enables the production of peptide hormones and other bioactive molecules

Its specific stereochemistry creates unique three-dimensional structures in the resulting pharmaceutical compounds, often leading to enhanced target specificity and biological activity .

Structure-Activity Relationships

The specific stereochemical configuration of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid contributes significantly to its utility in medicinal chemistry. When incorporated into larger molecules, it can:

  • Induce specific turn structures in peptides

  • Create rigidity in otherwise flexible molecular scaffolds

  • Present functional groups in precise spatial orientations

  • Enhance binding to specific biological targets

These properties make it valuable for investigating structure-activity relationships in drug discovery programs, particularly for targets where three-dimensional structure is critical for molecular recognition and binding .

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